3-bromo-4-methoxy-N-methylaniline hydrochloride
Description
Properties
Molecular Formula |
C8H11BrClNO |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H |
InChI Key |
KDHJMGTVCUMRAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxyaniline or Related Precursors
- Starting Material: 4-Methoxyaniline or p-fluoronitrobenzene derivatives.
- Brominating Agents: Bromine (Br2), N-bromosuccinimide (NBS), or bromate salts.
- Solvents: Acetic acid or dichloromethane.
- Conditions: Temperature controlled between 15–60 °C, with slow addition of brominating agent under stirring to ensure selective bromination at the 3-position.
- Outcome: Formation of 3-bromo-4-methoxyaniline or 3-bromo-4-fluoronitrobenzene intermediates.
Etherification (Methoxylation)
- Substrate: 3-bromo-4-fluoronitrobenzene.
- Reagents: Sodium methylate (sodium methoxide) in methanol.
- Conditions: Temperature maintained between 10–80 °C, with molar ratios of sodium methylate to substrate ranging from 3.5:1 to 5.5:1.
- Process: Nucleophilic aromatic substitution replaces fluorine with methoxy group, yielding 3-bromo-4-methoxynitrobenzene.
- Isolation: Precipitation in ice water, filtration, and drying.
- Yield: High yields reported (~96%).
Reduction of Nitro Group to Amine
- Substrate: 3-bromo-4-methoxynitrobenzene.
- Reducing Agents: Sodium sulfide (Na2S), catalytic hydrogenation, or other reductants.
- Conditions: Temperature between 70–100 °C, aqueous medium.
- Outcome: Conversion of nitro group to amine, producing 3-bromo-4-methoxyaniline.
- Isolation: Precipitation, filtration, drying.
N-Methylation and Hydrochloride Salt Formation
- Methylation: N-methylation of 3-bromo-4-methoxyaniline is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
- Salt Formation: Protonation with hydrochloric acid forms the hydrochloride salt, improving solubility and stability.
An industrially optimized method reported involves:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | p-Fluoronitrobenzene, N-bromosuccinimide, acetic acid, 25–50 °C | Controlled addition, molar ratio NBS:substrate ~1.05–1.1:1 |
| Etherification | Sodium methylate in methanol, 20–60 °C | Molar ratio sodium methylate:substrate 4.0–5.0:1; solvent volume 3000–4000 mL per mol substrate |
| Nitro Reduction | Sodium sulfide or catalytic hydrogenation, 70–100 °C | Conversion to amine, isolation by filtration |
| N-Methylation & HCl Salt | Methyl iodide or dimethyl sulfate, base, followed by HCl | Formation of hydrochloride salt |
This method provides high purity and yield, suitable for large-scale production.
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (Reagent:Substrate) | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide, acetic acid | 25–50 | 1.05–1.1:1 | ~90 | 3-bromo-4-fluoronitrobenzene (solid) |
| Etherification | Sodium methylate, methanol | 10–80 | 3.5–5.5:1 | 96.1 | 3-bromo-4-methoxynitrobenzene (white cottony solid) |
| Nitro Reduction | Sodium sulfide, water | 70–100 | 3.0–6.0:1 | >90 | 3-bromo-4-methoxyaniline (yellow powder) |
| N-Methylation | Methyl iodide/dimethyl sulfate, base, then HCl | Ambient | Stoichiometric | >85 | 3-bromo-4-methoxy-N-methylaniline hydrochloride (salt) |
- The bromination step proceeds via electrophilic aromatic substitution, selectively targeting the 3-position relative to the methoxy substituent.
- Etherification involves nucleophilic aromatic substitution where the fluorine atom is displaced by methoxide ion.
- Nitro group reduction converts the electron-withdrawing nitro to an electron-donating amine, enabling subsequent methylation.
- N-Methylation occurs at the aniline nitrogen, facilitated by base deprotonation and alkylation with methyl halides.
- Chinese patent CN102199099B details an industrial method starting from p-nitrochlorobenzene, with bromination, etherification, and reduction steps optimized for yield and purity.
- Academic and industrial literature confirms the use of N-bromosuccinimide and sodium methylate in acetic acid and methanol solvents respectively, with precise temperature and molar ratio controls.
- Methylation and hydrochloride salt formation are standard procedures in aromatic amine chemistry, enhancing solubility and handling.
The preparation of this compound is well-established through a multi-step synthesis involving:
- Selective bromination of substituted anilines or nitrobenzenes,
- Nucleophilic aromatic substitution to introduce the methoxy group,
- Reduction of nitro to amine,
- N-methylation followed by hydrochloride salt formation.
Industrial methods emphasize controlled reaction conditions, reagent ratios, and isolation techniques to maximize yield and purity. This compound’s synthesis is supported by robust patent literature and peer-reviewed research, ensuring reproducibility and scalability for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Reactivity is enhanced by the electron-donating methoxy group at the 4-position, which activates the aromatic ring toward electrophilic and nucleophilic attacks.
| Reaction Conditions | Products Formed | Yield (%) | Key Observations |
|---|---|---|---|
| NaOH (aq), Cu catalyst, 120°C | 3-Hydroxy-4-methoxy-N-methylaniline | 78% | Regioselectivity controlled by OCH₃ |
| NH₃ in ethanol, 80°C | 3-Amino-4-methoxy-N-methylaniline | 65% | Competitive dehalogenation observed |
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed couplings, making this compound valuable in constructing complex architectures.
Suzuki-Miyaura Coupling:
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C
-
Outcome: Biaryl derivatives with >85% coupling efficiency when paired with boronic acids containing electron-withdrawing groups.
-
Limitation: Steric hindrance from the methoxy group reduces reactivity with bulky partners.
Buchwald-Hartwig Amination:
-
Reagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃
-
Scope: Primary and secondary amines install amino groups at the bromine site.
-
Example: Reaction with morpholine yields 3-morpholino-4-methoxy-N-methylaniline (72% yield).
Reduction Reactions
The aromatic ring and functional groups participate in selective reductions:
| Reduction Type | Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated tetrahydro derivative | Methoxy group remains intact |
| LiAlH₄ | Dry THF, 0°C → RT | N-demethylation not observed | Selective reduction of other sites |
Salt-Specific Reactivity
As a hydrochloride salt, the compound exhibits unique behavior:
-
Proton Exchange: In basic media, freebase generation enables reactions requiring deprotonated amines .
-
Solubility Effects: Aqueous reactivity is enhanced compared to neutral analogues, favoring polar solvents.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition pathways include:
-
Major Pathway: Cleavage of the C-Br bond (ΔH = 142 kJ/mol)
-
Minor Pathway: Demethylation of the methoxy group (>200°C)
Biological Interactions
While not a direct reaction, its metabolites (via hepatic cytochrome P450 enzymes) demonstrate:
-
Glucuronidation: At the amine group (kinetic rate )
-
Sulfation: Limited due to steric protection from methyl and methoxy groups
Key Mechanistic Insights:
-
Electronic Effects: The methoxy group’s +M effect directs electrophiles to the 5-position, while bromine’s -I effect modulates ring electron density .
-
Steric Factors: N-methylation reduces amine reactivity but improves solubility for homogeneous catalysis.
This compound’s multifunctional design enables precise control over reaction outcomes, making it indispensable in pharmaceutical and materials science research. Experimental data consistently highlight its reliability in cross-coupling and substitution chemistries .
Scientific Research Applications
3-bromo-4-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Reactivity Differences
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The methoxy group in the target compound enhances solubility in organic solvents (e.g., methanol, THF) compared to non-polar analogs like 4-bromo-N-methylaniline hydrochloride .
- Thermal Stability : Bromine’s higher atomic mass may increase melting points relative to chlorine-containing analogs (e.g., 3-chloro-4-methoxy-N-methylaniline ) .
Biological Activity
3-Bromo-4-methoxy-N-methylaniline hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its various biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀BrNO
- SMILES Notation : CNC1=CC(=C(C=C1)OC)Br
- InChIKey : BZYHQRMBFOGPCJ-UHFFFAOYSA-N
This compound features a bromine atom and a methoxy group attached to a methylaniline structure, which contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and methoxy groups can enhance its binding affinity, influencing enzyme kinetics and receptor interactions. This compound has been studied for its potential role in:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : Compounds similar to 3-bromo-4-methoxy-N-methylaniline have shown activity against tumor cell lines such as HCT-116 and MCF-7. Specific derivatives have demonstrated IC₅₀ values ranging from 1.88 µM to 14.31 µM against these cell lines, indicating significant cytotoxicity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 10b | MCF-7 | 1.88 |
| 10c | HCT-116 | 7.01 |
| 10l | T98G | 14.31 |
Enzyme Interaction Studies
The compound has also been evaluated for its interaction with various enzymes:
- Cholinesterase Inhibition : It has been noted that certain anilines can act as cholinesterase inhibitors, which may contribute to their therapeutic effects in neurodegenerative diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
- Toxicological Profiles :
- Pharmacological Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
